molecular formula C19H18N4O3 B3597948 3-METHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-NITROBENZAMIDE

3-METHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-NITROBENZAMIDE

Cat. No.: B3597948
M. Wt: 350.4 g/mol
InChI Key: NWUOCVIPGHCQGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-METHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-NITROBENZAMIDE is a complex organic compound that features a pyrazole ring, a nitrobenzamide group, and a methylphenyl moiety

Preparation Methods

The synthesis of 3-METHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-NITROBENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and other advanced techniques .

Chemical Reactions Analysis

3-METHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-NITROBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the nitro group to an amine group.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various acids and bases . Major products formed from these reactions include amines, oxides, and substituted derivatives.

Scientific Research Applications

3-METHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-NITROBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-METHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

3-METHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-NITROBENZAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

3-methyl-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-13-3-5-15(6-4-13)12-22-10-9-18(21-22)20-19(24)16-7-8-17(23(25)26)14(2)11-16/h3-11H,12H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUOCVIPGHCQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-METHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-NITROBENZAMIDE
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3-METHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-NITROBENZAMIDE
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3-METHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-NITROBENZAMIDE
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3-METHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-NITROBENZAMIDE

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